Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate
Overview
Description
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate is a chemical compound of interest due to its trifluoromethyl group and phenyl ring, which may suggest its utility in a range of chemical reactions and applications, including pharmaceuticals and materials science. The compound's specific synthesis, structure, and properties may offer unique characteristics useful in these fields.
Synthesis Analysis
The synthesis of related ethyl 3-oxopropanoate compounds involves various strategies, including 1,3-dipolar cycloadditions and reactions with alkynes, leading to CF3-substituted pyrazoles with good overall yields and excellent regioselectivities (Gladow, Daniel et al., 2014). Additionally, ethyl 3,3,3-trifluoropropanoate has been synthesized as an additive to enhance the performance of lithium-ion batteries, indicating the functional versatility of related compounds (Huang, Tao et al., 2016).
Molecular Structure Analysis
Polymorphism in compounds closely related to ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate has been studied, revealing challenges in analytical and physical characterization due to their similar spectra and diffraction patterns (Vogt, F. et al., 2013). These findings emphasize the importance of detailed structural analysis in understanding such compounds.
Chemical Reactions and Properties
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate's related reactions include the synthesis of ethyl 2-alkyl(aryl, hetaryl)aminomethylidene-3-polyfluoroalkyl-3-oxopropionates, showcasing the reactivity of similar compounds with amines to form products existing as mixtures of Z and E isomers (Pryadeina, M. V. et al., 2007).
Physical Properties Analysis
The physical properties of ethyl 3-oxopropanoate derivatives are influenced by their molecular structure, with specific polymorphic forms showing distinct X-ray diffraction patterns and spectroscopic characteristics, which are crucial for their identification and application (Vogt, F. et al., 2013).
Chemical Properties Analysis
The chemical behavior of ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate and related compounds, particularly in reactions with nucleophilic reagents, demonstrates the synthetic versatility and potential for the development of compounds with desired functionalities (Pasternak, P. et al., 2000).
properties
IUPAC Name |
ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-3-18-10(17)5-9(16)7-4-8(13)12(15)6(2)11(7)14/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTINRPRTRKCTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555109 | |
Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(2,4,5-trifluoro-3-methylphenyl)-3-oxopropanoate | |
CAS RN |
112822-88-5 | |
Record name | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methylphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.